

In-Depth Technical Guide to DAMGO Peptide: Structure, Function, and Experimental Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Damgo*

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Abstract

This technical guide provides a comprehensive overview of the synthetic opioid peptide, [D-Ala², N-MePhe⁴, Gly-ol]⁵-enkephalin (**DAMGO**). **DAMGO** is a cornerstone research tool in pharmacology and neuroscience due to its high selectivity as a μ -opioid receptor (MOR) agonist. This document details its structure, mechanism of action, and key signaling pathways. Furthermore, it presents a compilation of quantitative data on its binding affinity and functional potency. Detailed experimental protocols for essential assays are provided to facilitate reproducible research.

Introduction

DAMGO is a synthetic analogue of the endogenous enkephalin peptides, engineered for enhanced stability and high selectivity for the μ -opioid receptor (MOR).^[1] Its primary application in research is to elucidate the physiological and pathological roles of the MOR, which is the principal target for most clinically used opioid analgesics like morphine.^[2] Understanding the interaction of **DAMGO** with the MOR and its subsequent downstream signaling is crucial for the development of novel pain therapeutics with improved side-effect profiles.

DAMGO Peptide Structure

The structural characteristics of **DAMGO** are fundamental to its high-affinity and selective binding to the μ -opioid receptor.

Amino Acid Sequence: Tyr-D-Ala-Gly-N-MePhe-Gly-ol[1][3]

IUPAC Name: (2S)-2-amino-N-[(2R)-1-[[2-[[[(2S)-1-(2-hydroxyethylamino)-1-oxo-3-phenylpropan-2-yl]-methylamino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide[3][4]

Molecular Formula: C₂₆H₃₅N₅O₆[3][5]

Molecular Weight: 513.59 g/mol [3]

The key modifications from endogenous enkephalins that confer its specific properties are:

- D-Alanine at position 2: This substitution for the natural L-Alanine provides resistance to degradation by aminopeptidases, thereby increasing the peptide's biological half-life.
- N-methylation of Phenylalanine at position 4: This modification enhances its affinity and selectivity for the μ -opioid receptor.
- Glycinol at the C-terminus: The reduction of the C-terminal carboxyl group to an alcohol further contributes to its stability and receptor interaction.

Function and Mechanism of Action

DAMGO functions as a potent and highly selective agonist for the μ -opioid receptor.[3] The binding of **DAMGO** to the MOR initiates a cascade of intracellular signaling events, primarily through the activation of inhibitory G-proteins (Gi/o).[6]

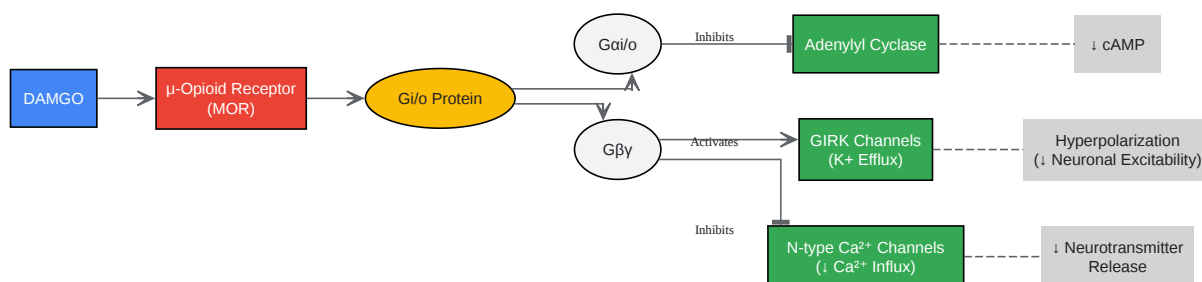
G-protein Coupling and Downstream Signaling

Upon activation by **DAMGO**, the MOR promotes the exchange of GDP for GTP on the α -subunit of the heterotrimeric G-protein complex. This leads to the dissociation of the G α i/o subunit from the G $\beta\gamma$ dimer. Both components then modulate the activity of various downstream effectors:

- Inhibition of Adenylyl Cyclase: The activated G α /o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] This reduction in cAMP can affect the activity of protein kinase A (PKA) and other cAMP-dependent pathways.
- Modulation of Ion Channels:
 - The G β γ subunit can directly interact with and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. This reduces neuronal excitability.
 - The G β γ subunit can also inhibit N-type voltage-gated calcium channels, which in turn reduces neurotransmitter release from presynaptic terminals.[7]

Signaling Pathways

The activation of the μ -opioid receptor by **DAMGO** triggers several key signaling pathways that are graphically represented below.



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Canonical Gi/o Signaling Pathway of DAMGO.

In addition to the canonical Gi/o pathway, **DAMGO** has been shown to modulate other signaling cascades, including the Phospholipase C (PLC) and Extracellular signal-regulated kinase (ERK) pathways, which can vary depending on the cellular context.[8]

Quantitative Data

The following tables summarize the binding affinity and functional potency of **DAMGO** across various experimental systems.

Table 1: Binding Affinity of DAMGO

Receptor Subtype	Radioligand	Preparation	K _i (nM)	Reference
Human μ -opioid	[³ H]DAMGO	CHO cell membranes	1.18	[9]
Human δ -opioid	[³ H]DPDPE	CHO cell membranes	1430	[9]
Human κ -opioid	[³ H]U69,593	CHO cell membranes	213	[9]
Native μ -opioid	Not Specified	Not Specified	3.46 (Kd)	[10]

Table 2: Functional Potency of DAMGO

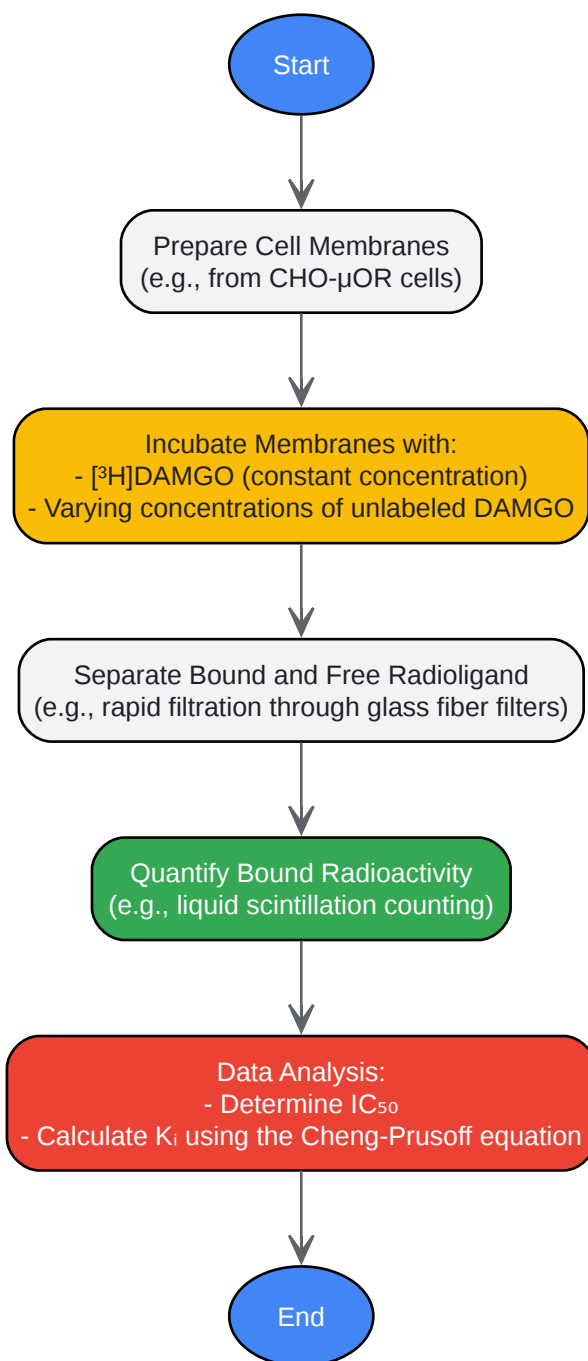
Assay	Cell Line/Tissue	Parameter	Value (nM)	Reference
[³⁵ S]GTP γ S Binding	CHO- μ OR cells	EC ₅₀	222	[9]
cAMP Accumulation	SH-SY5Y cells	IC ₅₀	26	
Inhibition of MVD Contraction	Mouse Vas Deferens	EC ₅₀	238.47	[9]
Antinociception	Rat (in vivo)	ED ₅₀	289.52 (nmol/kg)	[9]

Experimental Protocols

Detailed methodologies for key in vitro assays used to characterize the pharmacological properties of **DAMGO** are provided below.

Radioligand Competition Binding Assay

This protocol describes a method to determine the binding affinity (K_i) of **DAMGO** for the μ -opioid receptor using a radiolabeled ligand.



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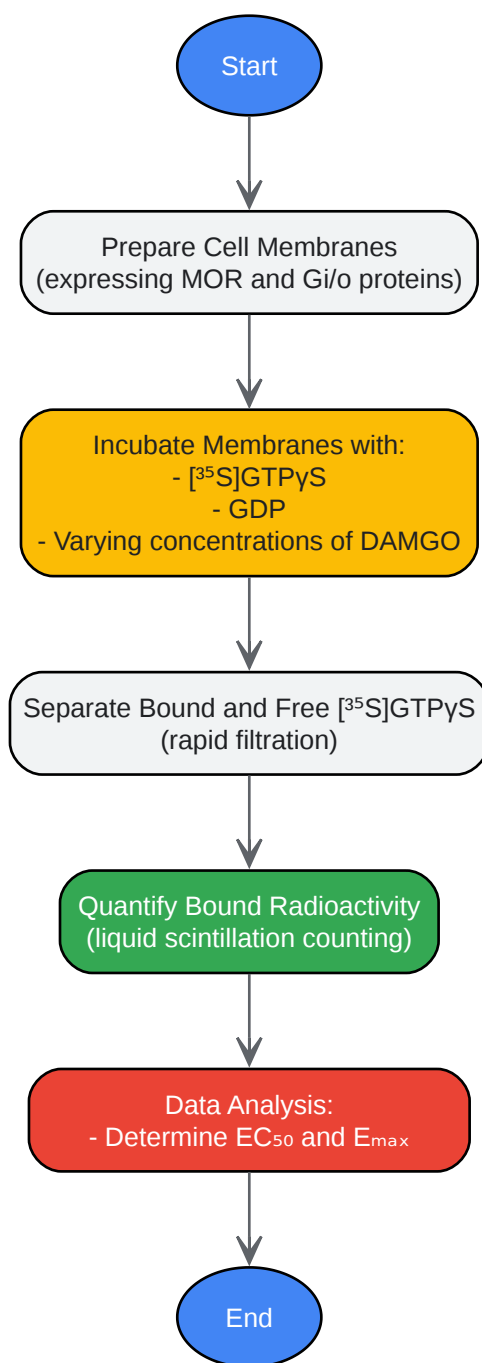
Workflow for Radioligand Competition Binding Assay.

Methodology:

- **Membrane Preparation:** Homogenize cells or tissues expressing the μ -opioid receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
- **Assay Setup:** In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., [3 H]**DAMGO**), and varying concentrations of unlabeled **DAMGO**.
- **Incubation:** Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
- **Filtration:** Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
- **Quantification:** Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
- **Data Analysis:** Plot the percentage of specific binding against the logarithm of the unlabeled **DAMGO** concentration to determine the IC_{50} value. Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_D)$, where $[L]$ is the concentration of the radioligand and K_D is its dissociation constant.

[35 S]GTP γ S Binding Assay

This functional assay measures the activation of G-proteins by **DAMGO**.[\[11\]](#)



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Workflow for $[^{35}\text{S}]\text{GTPyS}$ Binding Assay.

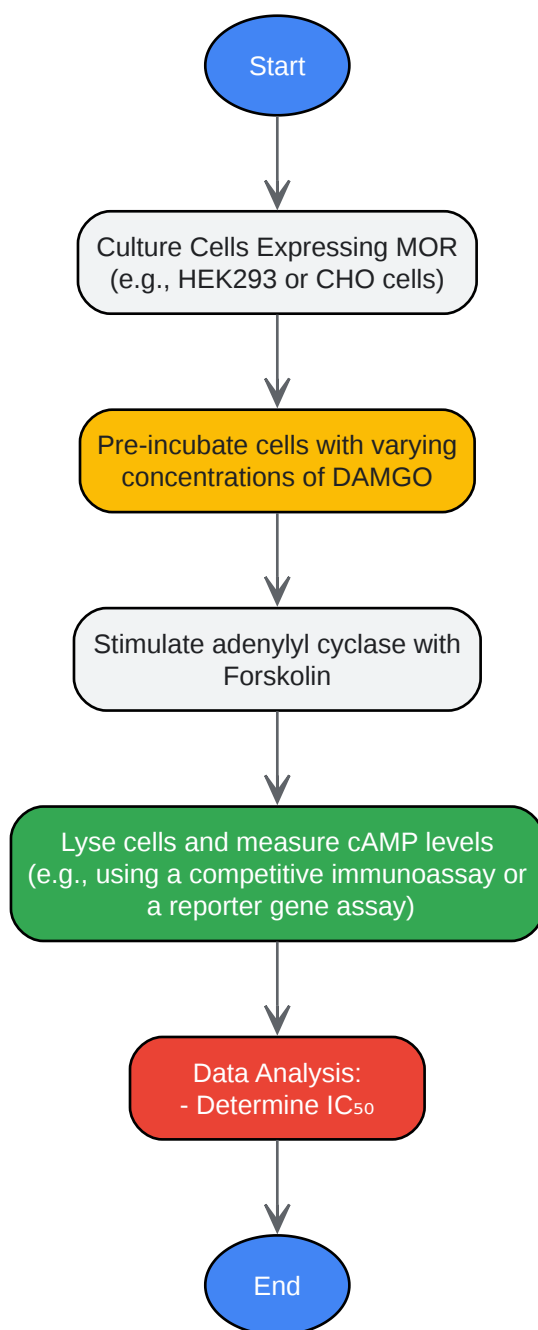
Methodology:

- Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.

- **Assay Setup:** In a 96-well plate, add the membrane preparation, [³⁵S]GTPyS, GDP, and varying concentrations of **DAMGO** in an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
- **Incubation:** Incubate the plate at 30°C for 60 minutes.
- **Filtration and Quantification:** Terminate the assay by rapid filtration and quantify the bound [³⁵S]GTPyS as described previously.
- **Data Analysis:** Plot the stimulated [³⁵S]GTPyS binding against the logarithm of the **DAMGO** concentration to determine the EC₅₀ and E_{max} values.

cAMP Accumulation Assay

This assay measures the ability of **DAMGO** to inhibit adenylyl cyclase activity.[\[12\]](#)



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Workflow for cAMP Accumulation Assay.

Methodology:

- Cell Culture: Plate cells stably or transiently expressing the μ -opioid receptor in a 96-well plate and grow to confluence.

- Pre-incubation: Pre-incubate the cells with varying concentrations of **DAMGO** for a short period (e.g., 15 minutes).
- Stimulation: Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells (except for the basal control) and incubate for a defined time (e.g., 30 minutes).
- Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as an ELISA-based or a fluorescence-based assay.
- Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the **DAMGO** concentration to determine the IC₅₀ value.

Conclusion

DAMGO remains an indispensable tool for opioid research. Its high selectivity for the μ -opioid receptor allows for the precise investigation of MOR-mediated signaling and its physiological consequences. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working to advance our understanding of the opioid system and to develop safer and more effective analgesics.

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- To cite this document: BenchChem. [In-Depth Technical Guide to DAMGO Peptide: Structure, Function, and Experimental Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b549998#damgo-peptide-structure-and-function]

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